N-Isopropyl Carvedilol

Übersicht

Beschreibung

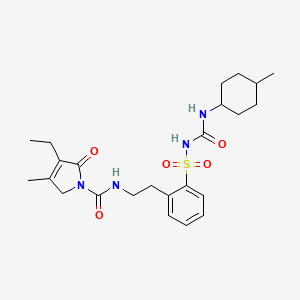

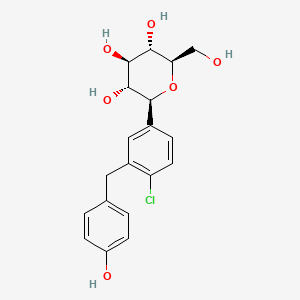

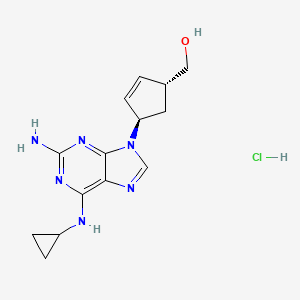

N-Isopropyl Carvedilol is a compound with the molecular formula C27H32N2O4 . It is a derivative of Carvedilol, which is a nonselective β-adrenergic blocking agent with α1-blocking activity . Carvedilol is used alone or together with other medicines to treat high blood pressure (hypertension) .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C27H32N2O4 . The InChI string representation of its structure isInChI=1S/C27H32N2O4/c1-19(2)29(15-16-32-25-13-7-6-12-24(25)31-3)17-20(30)18-33-26-14-8-11-23-27(26)21-9-4-5-10-22(21)28-23/h4-14,19-20,28,30H,15-18H2,1-3H3 . The Canonical SMILES representation is CC(C)N(CCOC1=CC=CC=C1OC)CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O .

Wissenschaftliche Forschungsanwendungen

Interaction with Nitric Oxide (NO) : Carvedilol has been studied for its ability to interact with NO. This interaction is significant as NO mediates both physiological and pathological processes. The quenching of NO by carvedilol may have diverse clinical implications in tissues where it is distributed (Yoshioka et al., 2000).

Transdermal Therapeutic System : Research has explored the development of a matrix-type transdermal therapeutic system for carvedilol, indicating its potential for improved bioavailability and efficacy in the treatment of hypertension (Ubaidulla et al., 2007).

Persistent β-Adrenergic Inhibition : A study found that carvedilol, but not metoprolol, inhibits the catecholamine response of the human heart beyond its plasma elimination. This persistent β-blockade by carvedilol may be due to binding to an allosteric site of β-adrenergic receptors (Kindermann et al., 2004).

Nanoemulsion-Based Film Formulation : Research on oil in water nanoemulsion-loaded film for transdermal delivery of carvedilol suggests significant improvements in drug solubility and delivery, potentially enhancing its therapeutic efficacy (Alkilani et al., 2018).

Initiating Carvedilol Before ACE Inhibitor Therapy : A study on heart failure treatment found that initiating therapy with carvedilol before an ACE inhibitor results in better improvements in functional class and left ventricular function (Sliwa et al., 2004).

Corrosion Inhibition in Carbon Steel : Carvedilol has been explored as a safe drug to prevent carbon steel corrosion in acidic environments. This unexpected application demonstrates the versatility of carvedilol beyond traditional pharmacological uses (Fouda et al., 2017).

Ovariectomy-Induced Myocardial Contractile Dysfunction : Carvedilol has shown beneficial effects in preventing myocardial contractile dysfunction induced by ovariectomy, suggesting its potential in managing cardiovascular disease risks in postmenopausal women (Ribeiro et al., 2013).

Reduced Mortality in Chronic Heart Failure : A study demonstrated that carvedilol reduces the risk of death as well as hospitalization for cardiovascular causes in patients with heart failure, indicating its significant therapeutic role in heart failure management (Packer et al., 1996).

In Vitro Permeation Through Porcine Skin : Research on the effect of vehicles and penetration enhancers on the in vitro permeation of carvedilol across porcine skin provides insights into optimizing topical delivery systems for carvedilol (Gannu et al., 2008).

Stereoselective Disposition Determined by CYP2D6 : A study found that the disposition of carvedilol is stereoselectively metabolized in humans, with the clearance of S-carvedilol being higher than that of R-carvedilol, highlighting the importance of pharmacogenetics in carvedilol metabolism (Zhou & Wood, 1995).

Plasma N-terminal Pro-brain Natriuretic Peptide and Adrenomedullin : This study found that plasma N-BNP and adrenomedullin are independent predictors of mortality and heart failure, with carvedilol reducing mortality and heart failure in patients with higher pre-treatment plasma N-BNP and adrenomedullin (Richards et al., 2001).

Wirkmechanismus

Mode of Action

Carvedilol inhibits exercise-induced tachycardia through its inhibition of beta adrenoceptors . Its action on alpha-1 adrenergic receptors relaxes smooth muscle in the vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure . At higher doses, it also exhibits calcium channel blocking activity .

Biochemical Pathways

Carvedilol’s interaction with beta-adrenergic receptors inhibits the effects of catecholamines, such as adrenaline and noradrenaline, which are involved in the ‘fight or flight’ response . By blocking these effects, Carvedilol reduces heart rate, decreases force of contraction, and lowers blood pressure . Its interaction with alpha-1 adrenergic receptors leads to vasodilation, further reducing blood pressure .

Pharmacokinetics

Carvedilol is a highly lipophilic drug which is rapidly absorbed from the gastrointestinal tract . It undergoes stereoselective first-pass metabolism with a preference for R-carvedilol . Both enantiomers are hepatically metabolized with less than 1% of the dose excreted in the urine as the parent drug . The main pathways of carvedilol metabolism include oxidation (ring & side chain), demethylation and glucuronidation .

Result of Action

The molecular and cellular effects of Carvedilol’s action include a decrease in heart rate, a reduction in the force of heart muscle contraction, and a decrease in blood pressure . These effects can help manage conditions such as hypertension, heart failure, and left ventricular dysfunction .

Action Environment

The action, efficacy, and stability of N-Isopropyl Carvedilol can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action . Additionally, factors such as pH and temperature can impact the stability of the compound

Biochemische Analyse

Biochemical Properties

N-Isopropyl Carvedilol interacts with several enzymes and proteins. It is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 (but also, to a lesser extent, CYP2C9) . These are followed by Phase II conjugating reactions (glucuronidation, hydrophilic for renal; sulfation, lipophilic for hepatic/biliary tract elimination) .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by blocking several different adrenergic receptor (AR) types . Specifically, it acts as an inverse agonist at the β1- and β2-ARs, as well as blocks α1ARs in the vasculature, thereby causing vasodilatation .

Molecular Mechanism

The mechanism of action of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It blocks almost all ARs in the body (with the exception of α2ARs), countering the deleterious effects of the sympathetic hyperstimulation that accompanies and aggravates chronic heart failure (CHF) .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP2D6 and CYP2C9 during its metabolism

Eigenschaften

IUPAC Name |

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-propan-2-ylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O4/c1-19(2)29(15-16-32-25-13-7-6-12-24(25)31-3)17-20(30)18-33-26-14-8-11-23-27(26)21-9-4-5-10-22(21)28-23/h4-14,19-20,28,30H,15-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUBFKUWSKDUMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCOC1=CC=CC=C1OC)CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732013 | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl](propan-2-yl)amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-01-1 | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl](propan-2-yl)amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Isopropyl Carvedilol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4HQ9ZD24X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.